N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide
Description
N-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide is a benzoxazepine derivative characterized by a fused benzodiazepine-like scaffold with a 2-fluorobenzamide substituent at the 7-position.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-4-11-24-17-12-14(23-19(25)15-7-5-6-8-16(15)22)9-10-18(17)27-13-21(2,3)20(24)26/h5-10,12H,4,11,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWQBSOFLMSSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological effects based on current research findings.
Chemical Structure and Properties
The compound features a benzo[b][1,4]oxazepin core linked to a 2-fluorobenzamide moiety. Its molecular formula is with a molecular weight of approximately 412.486 g/mol. The unique structural attributes suggest diverse biological activity potential due to the presence of multiple functional groups.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzo[b][1,4]oxazepin core through cyclization reactions.
- Alkylation reactions to introduce the dimethyl and propyl groups.
- Amide bond formation to attach the fluorobenzamide moiety.
These steps require careful optimization of reaction conditions to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways.
- Receptor Binding : It can modulate receptor activity, influencing various signaling pathways.
- Gene Expression Modulation : Interaction with DNA/RNA may alter gene expression patterns.
Anti-inflammatory Activity
Research has indicated that compounds similar in structure to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant anti-inflammatory properties. For instance:
- A study utilizing RAW 264.7 murine macrophages demonstrated that derivatives could inhibit nitric oxide (NO) production effectively. The IC50 values for NO release ranged from 6.24 μM to higher concentrations depending on the specific derivative tested .
Anticancer Potential
N-(3,3-dimethyl-4-oxo-5-propyl) derivatives have shown promising anticancer activities against various cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 1a | SW1116 (colon cancer) | 7.29 | |
| Compound 1b | MCF-7 (breast cancer) | 10.4 |
These studies indicate that structural modifications can significantly influence anticancer efficacy.
Antimicrobial Activity
Some studies have explored the antimicrobial properties of structurally related compounds against pathogens like Mycobacterium tuberculosis. Compounds with similar oxazepine structures displayed MIC values indicating effective inhibition against bacterial growth .
Case Studies
- Anti-inflammatory Study : A specific derivative was tested for its ability to inhibit pro-inflammatory cytokines in vitro using macrophage assays. Results showed a significant reduction in cytokine levels compared to controls .
- Anticancer Screening : In a comparative study against standard chemotherapeutics like methotrexate, certain derivatives demonstrated superior activity against colon cancer cell lines while maintaining lower toxicity profiles against normal cells .
Comparison with Similar Compounds
Table 1: Key Structural and Hypothesized Physicochemical Differences
| Property | Target Compound (2-Fluoro) | Analog (2,6-Difluoro) |
|---|---|---|
| Benzamide Substituents | 2-Fluoro | 2,6-Difluoro |
| Molecular Formula | C₂₁H₂₂FN₂O₃ | C₂₁H₂₁F₂N₂O₃ |
| Molecular Weight (g/mol)* | ~390.4 | ~408.4 |
| LogP (Predicted) | ~3.1 | ~3.5 |
| Electronic Effects | Moderate electron-withdrawing | Strong electron-withdrawing |
*Molecular weights calculated based on substitution differences.
Impact of Fluorination
- The target compound’s single fluorine may offer a better balance for oral bioavailability .
- Binding Affinity : Fluorine’s electron-withdrawing effects can influence hydrogen bonding and π-π stacking with target proteins. The 2,6-difluoro analog may exhibit stronger receptor binding due to enhanced electronic effects, though this could come at the cost of metabolic stability.
Pharmacological and Metabolic Considerations
While direct comparative studies are unavailable, structure-activity relationship (SAR) trends in benzoxazepines suggest:
- Potency vs. Selectivity: Difluoro analogs often show higher potency in vitro but may suffer from off-target interactions due to increased hydrophobicity. The monofluoro target compound could retain selectivity for specific targets, such as serotonin or dopamine receptors.
- Metabolic Stability: Monofluorination at the 2-position may reduce susceptibility to cytochrome P450-mediated oxidation compared to difluorinated analogs, improving half-life in vivo .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents improve reaction efficiency.
- Catalyst Use : Pd-based catalysts enhance coupling yields .
- Real-Time Monitoring : HPLC or TLC to track intermediates and minimize side products .
How should researchers characterize the physicochemical properties of this compound?
Q. Basic Characterization Techniques
What advanced strategies are used to analyze structure-activity relationships (SAR) for this compound?
Q. Advanced SAR Approaches
- Functional Group Modifications : Systematic substitution of the benzamide (e.g., replacing fluorine with other halogens) to assess bioactivity changes .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GABA receptors .
- Pharmacophore Mapping : Identify critical moieties (e.g., the oxazepine ring) for activity using Schrödinger Suite .
Q. Advanced Data Analysis
- Orthogonal Assays : Validate activity using both cell-based (e.g., HEK293) and biochemical (e.g., FP-TDP-43 binding) assays .
- Batch Reproducibility : Compare results across multiple synthesis batches to rule out impurity effects .
- Meta-Analysis : Cross-reference data with structurally similar benzoxazepines (e.g., difluorobenzamide derivatives) .
Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Standardizing protocols (e.g., 10% DMSO in PBS) reduces variability .
What methodologies ensure analytical validation of compound purity in complex matrices?
Q. Advanced Analytical Workflows
HPLC-DAD/MS : Dual detection (UV and mass) to confirm identity and quantify impurities .
Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify degradation pathways .
NMR Purity Index : Integrate proton peaks to calculate purity ≥99% .
Example : A 2% impurity detected via HPLC-MS (m/z 420.2) was identified as a de-fluorinated byproduct and mitigated by adjusting reaction stoichiometry .
How to design in vitro assays to evaluate its pharmacokinetic (PK) properties?
Q. Advanced PK Assay Design
Q. Advanced Computational Methods
- Off-Target Profiling : SwissTargetPrediction to identify kinases or GPCRs with potential binding .
- ToxCast Analysis : Use EPA’s ToxCast database to flag hepatotoxicity or cardiotoxicity signals .
- ADMET Prediction : QikProp (Schrödinger) to estimate CNS penetration (e.g., logBB < -1 suggests limited brain uptake) .
Example : Predicted hERG channel inhibition (pIC₅₀ = 5.2) suggests cardiac risk, necessitating patch-clamp validation .
How to address synthetic yield inconsistencies across laboratories?
Q. Advanced Process Optimization
- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst load to identify critical parameters .
- Continuous Flow Synthesis : Improve reproducibility via microreactors (residence time: 30 min, yield increase from 60% to 85%) .
- Byproduct Trapping : Add scavengers (e.g., polymer-bound triphenylphosphine) to sequester reactive intermediates .
Case Study : A 20% yield variation was traced to trace moisture in DMF; switching to anhydrous solvents stabilized the reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
